molecular formula C8H6ClN3O B155254 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine CAS No. 1673-45-6

5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine

Cat. No. B155254
CAS RN: 1673-45-6
M. Wt: 195.6 g/mol
InChI Key: ZESRETSPEZRIPB-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine is a compound belonging to the 1,3,4-oxadiazole family, which is known for its diverse biological activities. The presence of the chlorophenyl group and the oxadiazole core suggests potential for various chemical interactions and biological properties.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including those with chlorophenyl groups, can be achieved through various methods. One such method involves the reaction of a primary amine with chloroacetone to form an imine intermediate, which is then trapped by (isocyanoimino)triphenylphosphorane in the presence of an aromatic carboxylic acid, leading to the formation of fully substituted 1,3,4-oxadiazole derivatives under neutral conditions at room temperature . Another approach for synthesizing tertiary amides from cyclic amines and 3-[3-phenyl-1,2,4-oxadiazol-5-yl]propionoyl chloride has been described, which could potentially be adapted for the synthesis of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine .

Molecular Structure Analysis

The molecular structure of related 1,3,4-oxadiazole compounds has been characterized using various spectroscopic techniques and theoretical calculations. For instance, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using FT-IR, NMR, HRMS, and single-crystal X-ray diffraction, and its electronic properties were calculated using density functional theory (DFT) . These techniques could be applied to analyze the molecular structure of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine.

Chemical Reactions Analysis

1,3,4-Oxadiazoles can undergo various chemical reactions. For example, 2-amino- and 2-hydrazino-5-(3 or 4-pyridyl)-1,3,4-oxadiazoles have been prepared by reacting 2-chloro derivatives with the corresponding amines or hydrazines . Additionally, the synthesis and reactions of new 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives have been explored, leading to the formation of acylated compounds, urea derivatives, and thiazolidinones . These reactions could be relevant for further functionalization of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. For instance, the crystal structure, bond lengths, bond angles, and torsion angles of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, were analyzed, and its electronic properties were studied using DFT calculations . The photophysical properties, such as UV absorption and hyperpolarizability, suggest potential applications in nonlinear optics (NLO) . These analyses can provide insights into the properties of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine.

Scientific Research Applications

Synthesis and Characterization

  • Researchers have synthesized and characterized new heterocyclic compounds, including 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine, for the development of fused heterocyclic compounds. These compounds have potential applications in various fields due to their unique chemical properties (Abbas, Hussain, & Shakir, 2017).

Antibacterial Activity

  • New heterocyclic 1,3,4-oxadiazoles with antibacterial activity have been synthesized, suggesting potential application in developing antibacterial agents. This includes derivatives of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine (Ghattas, El-Sherief, Abdel Rahman, & Mahmoud, 1982).

Efficient Synthesis Methods

  • A novel method for the synthesis of 1,3,4-oxadiazole derivatives has been developed, providing an alternative approach for creating compounds like 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine. This method is efficient and catalyst-free (Ramazani & Rezaei, 2010).

Enzyme Inhibition and Biological Screening

  • The enzyme inhibition and biological screening of 1,3,4-oxadiazole derivatives, including 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine, have been explored. These compounds show potential in inhibiting enzymes and as antimicrobial agents (Rasool et al., 2015).

Potential Drug Candidates for Alzheimer’s Disease

  • Some 1,3,4-oxadiazole derivatives have been synthesized and evaluated as drug candidates for Alzheimer’s disease, highlighting the therapeutic potential of compounds like 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine (Rehman et al., 2018).

Antimicrobial and Anti-Proliferative Activities

  • Studies have shown the antimicrobial and anti-proliferative activities of N-Mannich bases of 1,3,4-oxadiazole, indicating the potential of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine in developing new antimicrobial and anticancer agents (Al-Wahaibi et al., 2021).

Safety And Hazards

The safety data sheet for a similar compound, “3-Chlorophenyl isocyanate”, indicates that it is combustible, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction .

Future Directions

A study on a similar compound, “5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides”, showed that it possessed certain anti-tobacco mosaic virus activity . This suggests potential future directions in exploring the antiviral properties of similar compounds.

properties

IUPAC Name

5-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESRETSPEZRIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168271
Record name 1,3,4-Oxadiazole, 2-amino-5-(m-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine

CAS RN

1673-45-6
Record name 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1673-45-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazole, 2-amino-5-(m-chlorophenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Oxadiazole, 2-amino-5-(m-chlorophenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Salve, S Jadhav Sr - IJPER, 2021 - ijper.org
Aim/Background: There is an increasing prevalence of diabetes mellitus throughout the world, and new compounds are necessary to combat this. While the current available …
Number of citations: 4 www.ijper.org
M Zender, T Klein, C Henn, B Kirsch… - Journal of medicinal …, 2013 - ACS Publications
The human pathogen Pseudomonas aeruginosa employs alkyl quinolones for cell-to-cell communication. The Pseudomonas quinolone signal (PQS) regulates various virulence factors …
Number of citations: 74 pubs.acs.org
KR Amperayani, A Mamillapalli… - International Journal of …, 2016 - researchgate.net
In this study we investigated the growth and economic parameters of Silkworm, Bombyx mori (Lepidoptera: Bombycidae) by dietary supplementation of substituted oxadiazoles (Ox1a-c, …
Number of citations: 2 www.researchgate.net
EJA Douglas, B Marshall, A Alghamadi… - ACS Infectious …, 2023 - ACS Publications
The lipoteichoic acid (LTA) biosynthesis pathway has emerged as a promising antimicrobial therapeutic target. Previous studies identified the 1,3,4 oxadiazole compound 1771 as an …
Number of citations: 5 pubs.acs.org
M Zender, T Klein, C Henn, B Kirsch, CK Maurer… - PSEUDOMONAS …, 2016 - d-nb.info
The human pathogen Pseudomonas aeruginosa employs alkyl quinolones for cell-to-cell communication. The Pseudomonas Quinolone Signal (PQS) regulates various virulence …
Number of citations: 4 d-nb.info

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